N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine
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Overview
Description
N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide is a synthetic organic compound with the molecular formula C18H19NO3 It is characterized by the presence of a cinnamamide backbone, which is substituted with a hydroxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with appropriate amines. One common method involves the use of methyl cinnamate and phenylethylamines, catalyzed by enzymes such as Lipozyme® TL IM under continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl cinnamate to phenylethylamine) at 45°C for about 40 minutes, resulting in high conversion rates.
Industrial Production Methods
Industrial production of N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide may involve similar synthetic routes but on a larger scale. The use of continuous-flow microreactors allows for efficient and scalable production, with the added benefits of mild reaction conditions and easy control of the reaction process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide can be compared with other cinnamamide derivatives:
N-(4-Chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Exhibits similar antimicrobial and anticancer activities but with different potency and spectrum.
N-(2-Hydroxy-2-(4-chlorophenyl)ethyl)cinnamamide: Similar structure but with a chloro group instead of a methoxy group, leading to different chemical reactivity and biological activity.
These comparisons highlight the unique properties of N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide, particularly its specific interactions and effects in various applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDENJATPJOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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